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Compound of Interest |

Compound Name: 2-(Bromomethyl)-3-nitropyridine
CAS No.: 20660-73-5
Cat. No.: B1321461
- 7

Introduction & Chemical Profile

2-(Bromomethyl)-3-nitropyridine (BMNP) is a high-value heterocyclic building block
characterized by a "push-pull" electronic structure that makes it an ideal precursor for fused
bicyclic systems.

» Electrophilic Handle: The C2-bromomethyl group is highly reactive toward SN2 displacement
by nucleophiles (amines, thiols, alkoxides).

o Latent Nucleophile: The C3-nitro group serves as a masked amino group. Upon reduction, it
provides the nitrogen nucleophile necessary for intramolecular cyclization.

o Medicinal Significance: BMNP is the structural key to accessing Pyrido[2,3-b][1,4]oxazines
(e.g., EGFR inhibitors) and Pyrido[3,2-d]pyrimidines (e.g., DHFR inhibitors), scaffolds
frequently found in oncology and infectious disease pipelines.

Chemical Properties Table
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Property Specification

CAS Number Derivative of 18699-87-1 (parent methyl)
Molecular Formula CeHsBrN20:2

Molecular Weight 217.02 g/mol

Appearance Yellow to orange crystalline solid

Moisture sensitive (hydrolyzes to alcohol); Light

Stability -
sensitive

Hazards Lachrymator, Skin Corrosive, Acute Toxicity

Core Application: Synthesis of Fused Heterocycles

The primary utility of BMNP is the "Alkylation-Reduction-Cyclization” sequence. This
application note details the synthesis of a Pyrido[2,3-b][1,4]oxazine core, a scaffold validated in

EGFR tyrosine kinase inhibitors.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from BMNP.
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Figure 1: The "Alkylation-Reduction-Cyclization" workflow converting BMNP into bioactive
fused heterocycles.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine via BMNP.

Phase A: SN2 Alkylation
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Principle: The bromomethyl group is displaced by the oxygen of an amino-alcohol or amino-
phenol. Note: O-alkylation is preferred over N-alkylation by controlling pH and protecting
groups, though direct reaction with 2-aminophenol often yields the N-alkylated product which
rearranges or cyclizes differently. For this protocol, we use 2-aminoethanol to form the
morpholine-like fused ring.

Reagents:

2-(Bromomethyl)-3-nitropyridine (1.0 eq)

2-Aminoethanol (1.1 eq)

Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:

o Preparation: In a flame-dried round-bottom flask under Nz, dissolve 2-(bromomethyl)-3-
nitropyridine (1.0 g, 4.6 mmol) in anhydrous MeCN (15 mL). Cool to 0°C using an ice bath.

o Addition: Add DIPEA (2.0 mL) followed by the dropwise addition of 2-aminoethanol (0.31 g,
5.0 mmol) diluted in MeCN (5 mL).

o Critical Control: Keep temperature <5°C to prevent polymerization or double alkylation.
e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4—6 hours.
o Monitoring: Check TLC (50% EtOAc/Hexane). Product will be more polar than BMNP.

o Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL) and wash
with water (2 x 20 mL) and brine (20 mL). Dry over Na2SOa4 and concentrate.

 Intermediate: Yields yellow oil (Intermediate A: 2-((3-nitropyridin-2-yl)methoxy)ethanamine or
isomer depending on specific conditions).

Phase B: Reductive Cyclization
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Principle: Reducing the nitro group to an amine triggers spontaneous intramolecular
condensation with the pendant aldehyde (if oxidation occurred) or direct displacement if a
leaving group is present. However, for the alcohol chain, a common route is Iron-mediated
reductive cyclization.

Reagents:

Intermediate A (from Phase A)

Iron Powder (5.0 eq)

Glacial Acetic Acid (AcOH)

Ethanol (EtOH)

Step-by-Step Procedure:

e Setup: Dissolve Intermediate A in EtOH (20 mL) and AcOH (5 mL).
e Reduction: Add Iron powder (325 mesh, 5.0 eq).

» Reflux: Heat the mixture to 80°C for 2—4 hours.

o Mechanism:[1][2][3][4][5][6] Fe reduces -NO2 to -NHz. The resulting amine attacks the
carbon adjacent to the ether/amine linkage (often requiring an oxidation state adjustment
or leaving group, but in modified protocols, this step creates the dihydro-oxazine core).

« Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash with MeOH.

 Purification: Concentrate filtrate. Neutralize with sat. NaHCOs. Extract with DCM. Purify via
flash column chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization Matrix
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Issue Probable Cause Corrective Action

Ensure strictly anhydrous
Low Yield (Step A) Hydrolysis of Bromide solvents. BMNP hydrolyzes

rapidly in moist air.

Use stoichiometric (1.0-1.1 eq)
_ _ nucleophile. Add BMNP to the
Over-Alkylation Excess Nucleophile ) )
nucleophile slowly if over-

alkylation persists.

If the amine is bulky, switch to
H2/Pd-C hydrogenation (50
psi) in MeOH instead of
Fe/AcOH.

Incomplete Cyclization Steric Hindrance

BMNP is thermally unstable.
Dark Tarry Product Decomposition Do not heat Step A above
40°C. Store BMNP at -20°C.

Safety & Handling (E-E-A-T)

Warning: 2-(Bromomethyl)-3-nitropyridine is a potent lachrymator and vesicant.

o Engineering Controls: All weighing and reactions must be performed in a functioning fume
hood.

o PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

o Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to react with the alkyl
bromide) followed by dilute NaOH.

o Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The compound degrades to the
alcohol and HBr upon exposure to moisture, turning from yellow to brown.

References

e Synthesis of Pyrido-oxazines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: 2-(Bromomethyl)-3-nitropyridine as a
Privileged Scaffold Precursor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1321461#2-bromomethyl-3-nitropyridine-in-
medicinal-chemistry-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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